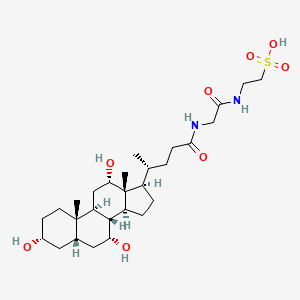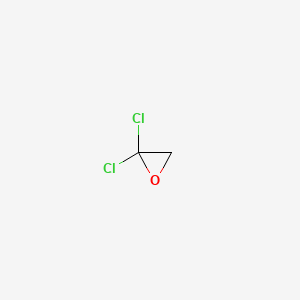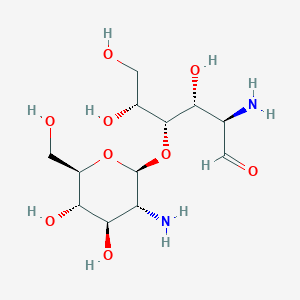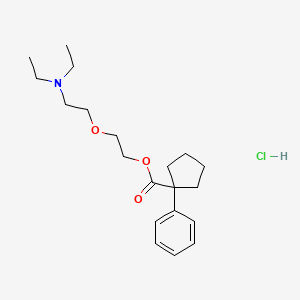
2-メチルブタン-2-アミン
概要
説明
N-Methylbutan-2-amine is a secondary aliphatic amine that is sec-butylamine substituted by a methyl group at the nitrogen atom . It is a metabolite observed in cancer metabolism .
Synthesis Analysis
While specific synthesis methods for n-Methylbutan-2-amine were not found, it is known that it can be used as a reagent in analytical chemistry to detect primary amines . It is also mentioned that it provides a chemically differentiated building block for organic synthesis and medicinal chemistry .Molecular Structure Analysis
The molecular formula of n-Methylbutan-2-amine is C5H13N . It has an average mass of 87.163 Da and a mono-isotopic mass of 87.104797 Da .Chemical Reactions Analysis
N-Methylbutan-2-amine hydrochloride is a chiral, synthesized benzodiazepine receptor ligand . It is also used as a reagent in analytical chemistry to detect primary amines, including compounds that are difficult to analyze .Physical And Chemical Properties Analysis
N-Methylbutan-2-amine has a density of 0.7±0.1 g/cm3, a boiling point of 78.5±0.0 °C at 760 mmHg, and a vapour pressure of 92.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 31.9±3.0 kJ/mol and a flash point of -18.6±9.3 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Relevant Papers The paper “Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols” discusses the use of amine dehydrogenases (AmDHs) for the synthesis of small 2-aminoalkanes . The paper highlights the challenges of biocatalytic synthesis for very short-chain C4 to C5 amines due to low enantiomeric excess .
科学的研究の応用
がん代謝研究
2-メチルブタン-2-アミン: は、がん代謝における代謝物として観察されています {svg_1}。がん細胞やがん幹細胞の環境変化に対する代謝反応を理解するための研究に使用されています。この研究は、標的とするがん治療法の開発に不可欠です。
有機合成
第二級脂肪族アミンとして、2-メチルブタン-2-アミンは有機合成における構成単位として役立ちます {svg_2}。医薬品から材料科学まで、幅広い用途を持つより複雑な分子を合成するために使用されます。
ブレンステッド塩基の用途
ドナーからヒドロニウムイオンを受け入れる能力があるため、2-メチルブタン-2-アミンはブレンステッド塩基として機能します {svg_3}。この特性は、酸塩基化学において、反応を触媒したり、緩衝液を作成したりするために利用されます。
ヒト代謝物の研究
この化合物はヒト代謝物に分類されます {svg_4}。つまり、ヒトの代謝反応中に生成されます。ヒト代謝におけるその役割を研究することで、さまざまな生理学的および病理学的プロセスに関する洞察を得ることができます。
作用機序
Target of Action
n-Methylbutan-2-amine is a secondary aliphatic amine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
n-Methylbutan-2-amine has been observed in cancer metabolism . .
Result of Action
It is known to be a metabolite observed in cancer metabolism
生化学分析
Biochemical Properties
n-Methylbutan-2-amine plays a significant role in biochemical reactions, particularly in cancer metabolism . It interacts with various enzymes and proteins, influencing their activity. For instance, it is known to act as a substrate for certain aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis and degradation of amino acids, impacting overall cellular metabolism.
Cellular Effects
n-Methylbutan-2-amine affects various types of cells and cellular processes. In cancer cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and survival. Additionally, n-Methylbutan-2-amine can affect the expression of genes involved in metabolic pathways, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, n-Methylbutan-2-amine exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . For example, it may inhibit certain enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, n-Methylbutan-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methylbutan-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that n-Methylbutan-2-amine is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that n-Methylbutan-2-amine can have lasting impacts on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of n-Methylbutan-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of n-Methylbutan-2-amine can lead to cellular damage and impaired metabolic function .
Metabolic Pathways
n-Methylbutan-2-amine is involved in several metabolic pathways, including amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the synthesis and degradation of amino acids. These interactions can affect the levels of various metabolites within cells, impacting overall metabolic flux .
Transport and Distribution
Within cells and tissues, n-Methylbutan-2-amine is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of n-Methylbutan-2-amine can vary depending on the tissue type and cellular context .
Subcellular Localization
The subcellular localization of n-Methylbutan-2-amine is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, n-Methylbutan-2-amine may localize to the mitochondria, where it participates in metabolic processes . The activity and function of n-Methylbutan-2-amine can be modulated by its subcellular localization, impacting overall cellular metabolism .
特性
IUPAC Name |
N-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSCIWXNSXGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998379 | |
| Record name | N-Methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7713-69-1 | |
| Record name | N-Methyl-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7713-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,1-Dimethylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007713691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,1-dimethylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

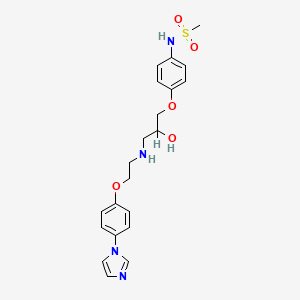
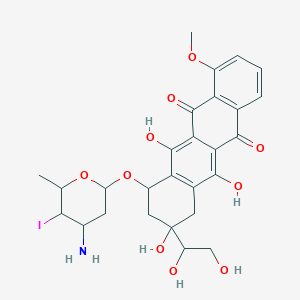


![(2S,4S,4aS,6R,8aR)-4-[4-(1,1-Dimethyl-heptyl)-2-hydroxy-phenyl]-6-hydroxymethyl-decahydro-naphthalen-2-ol](/img/structure/B1205123.png)



